molecular formula C14H10F4S B2954183 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene CAS No. 1909309-77-8

1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene

Cat. No.: B2954183
CAS No.: 1909309-77-8
M. Wt: 286.29
InChI Key: XECFHLBLUOUSIH-UHFFFAOYSA-N
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Description

1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzylsulfanyl group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene typically involves the introduction of the benzylsulfanyl group to a fluorinated benzene derivative. One common method is the nucleophilic substitution reaction where a benzylsulfanyl anion reacts with a 2-fluoro-4-(trifluoromethyl)benzene derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.

    Nucleophilic Substitution: The benzylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or sulfides.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Nucleophilic Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of the original compound.

    Nucleophilic Substitution: Compounds with different substituents replacing the benzylsulfanyl group.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

Scientific Research Applications

1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

  • 1,3-Bis(trifluoromethyl)benzene
  • 1,4-Bis(trifluoromethyl)benzene
  • 1,3-Bis(trifluoromethyl)-5-bromobenzene

Comparison: 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical reactivity compared to other trifluoromethyl-substituted benzenes. The combination of the benzylsulfanyl group with the fluorine and trifluoromethyl groups results in a compound with unique electronic and steric properties, making it valuable for specific applications in synthetic chemistry and materials science .

Properties

IUPAC Name

1-benzylsulfanyl-2-fluoro-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4S/c15-12-8-11(14(16,17)18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECFHLBLUOUSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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